molecular formula C16H25ClN2O2 B13763544 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride CAS No. 67195-95-3

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride

Cat. No.: B13763544
CAS No.: 67195-95-3
M. Wt: 312.83 g/mol
InChI Key: WYEJIEYWNUDUGH-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamino group, a propanol backbone, and a phenylurethan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with epichlorohydrin to form 1-cyclohexylamino-2-propanol. This intermediate is then reacted with phenyl isocyanate to form the phenylurethan derivative. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylamino-2-propanone, while reduction could produce cyclohexylamino-2-propanol derivatives.

Scientific Research Applications

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexylamino-2-propanol phenylurethan hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexylamino-2-propanol
  • 1-Cyclohexylamino-2-phenyl-2-propanol
  • 1-Cyclohexylamino-3-phenoxy-2-propanol

Uniqueness

1-Cyclohexylamino-2-propanol phenylurethan hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

67195-95-3

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

cyclohexyl-[3-(phenylcarbamoyloxy)propyl]azanium;chloride

InChI

InChI=1S/C16H24N2O2.ClH/c19-16(18-15-10-5-2-6-11-15)20-13-7-12-17-14-8-3-1-4-9-14;/h2,5-6,10-11,14,17H,1,3-4,7-9,12-13H2,(H,18,19);1H

InChI Key

WYEJIEYWNUDUGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]CCCOC(=O)NC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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